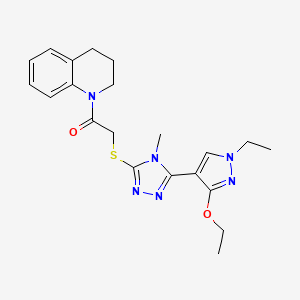

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O2S/c1-4-26-13-16(20(24-26)29-5-2)19-22-23-21(25(19)3)30-14-18(28)27-12-8-10-15-9-6-7-11-17(15)27/h6-7,9,11,13H,4-5,8,10,12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRADZRZAVKOHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)N3CCCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex molecule that has garnered interest due to its potential biological activities. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps, including the formation of the quinoline core and the introduction of various functional groups. The synthetic pathways often utilize palladium-catalyzed reactions and other coupling techniques to achieve the desired molecular structure. For instance, a common approach includes the reaction of 3,4-dihydroquinoline derivatives with thioether precursors under controlled conditions to yield the final product .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For example, studies have shown that related triazole compounds possess potent antibacterial properties, which could be attributed to their ability to inhibit cell wall synthesis or disrupt membrane integrity .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways. Specifically, compounds with similar structures have been noted to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the inhibition of protein kinases and the induction of oxidative stress within tumor cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing biological activity. In related compounds, modifications at specific positions on the quinoline or triazole rings have been shown to enhance potency and selectivity against certain targets. For instance, adding electron-withdrawing groups can increase activity by improving binding affinity to target enzymes or receptors .

Study 1: Antibacterial Activity

In a study evaluating a series of triazole derivatives, researchers found that one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus. This suggests that structural modifications can lead to enhanced antibacterial efficacy .

Study 2: Anticancer Activity

Another investigation focused on a similar quinoline-based compound, which was tested against various cancer cell lines. The results indicated that it reduced cell viability by over 50% at concentrations as low as 10 µM in MCF-7 cells. The study concluded that further optimization of the side chains could lead to more effective anticancer agents .

Table 1: Biological Activity Summary

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives of dihydroquinoline have been shown to inhibit cancer cell proliferation by inducing apoptosis in breast cancer cells. The mechanism often involves the modulation of apoptosis-related proteins and cell cycle regulators.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of similar compounds against neurodegenerative diseases such as Alzheimer's. The ability of these compounds to cross the blood-brain barrier allows them to exert protective effects on neuronal cells, potentially reducing oxidative stress and inflammation.

Antimicrobial Properties

The triazole component in the compound has been associated with antifungal and antibacterial activities. Studies have demonstrated that triazole derivatives can inhibit the growth of various pathogenic fungi and bacteria, making them candidates for developing new antimicrobial agents.

Table 2: Summary of Biological Activities

Industrial Applications

Beyond medicinal uses, this compound may find applications in agrochemicals as a fungicide or herbicide due to its bioactive properties. The presence of both triazole and quinoline structures suggests potential efficacy in pest control formulations.

Case Study 1: Anticancer Research

A study published in Crystals explored the synthesis of various dihydroquinoline derivatives, including those structurally related to our compound. The research demonstrated that these derivatives exhibited selective cytotoxicity against breast cancer cell lines, suggesting a pathway for developing targeted cancer therapies .

Case Study 2: Neuroprotection in Animal Models

Another investigation assessed the neuroprotective effects of similar compounds in mouse models of Alzheimer's disease. The results indicated that treatment with these compounds led to improved cognitive function and reduced amyloid plaque formation, supporting their potential use in neurodegenerative disease management .

Chemical Reactions Analysis

Oxidation of Thioether Moiety

The thioether (-S-) linkage between the ethanone and triazole groups is susceptible to oxidation. Based on studies of analogous thioether-containing compounds :

| Reaction | Conditions | Product | Mechanism |

|---|---|---|---|

| Oxidation to sulfoxide | H<sub>2</sub>O<sub>2</sub>, 25°C | Sulfoxide derivative | Electrophilic addition of oxygen |

| Oxidation to sulfone | mCPBA, 0°C | Sulfone derivative | Two-step oxygenation |

These reactions are critical for modulating the compound’s electronic properties, potentially altering its biological activity.

Hydrolysis of Ethoxy Group

The 3-ethoxy substituent on the pyrazole ring may undergo hydrolysis under acidic or basic conditions, as observed in related pyrazole derivatives :

| Conditions | Outcome | Product |

|---|---|---|

| HCl (6M), reflux | Ethoxy → hydroxyl | 3-hydroxy-pyrazole analog |

| NaOH (1M), 60°C | Ethoxy → hydroxyl | Same as above |

This transformation is pH-dependent and could enhance water solubility .

Dehydrogenation of Dihydroquinoline

The 3,4-dihydroquinoline moiety can undergo dehydrogenation to form a fully aromatic quinoline system under catalytic conditions :

| Catalyst | Temperature | Product |

|---|---|---|

| Pd/C, H<sub>2</sub> | 150°C | Quinoline derivative |

| DDQ (oxidizing agent) | 80°C | Same as above |

Aromatic quinoline derivatives are often associated with enhanced stability and π-stacking interactions .

Electrophilic Substitution on Aromatic Rings

The quinoline and pyrazole rings may undergo electrophilic substitution, though substituents direct reactivity :

| Reaction | Site | Conditions |

|---|---|---|

| Nitration | Pyrazole C-4 | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C |

| Halogenation | Quinoline C-6 | Br<sub>2</sub>/FeBr<sub>3</sub>, 25°C |

Steric hindrance from the 4-methyltriazole group may limit accessibility to certain positions .

Reduction of Ketone Group

The ethanone carbonyl group can be reduced to a secondary alcohol using standard reducing agents :

| Reagent | Conditions | Product |

|---|---|---|

| NaBH<sub>4</sub> | MeOH, 0°C | 1-(dihydroquinolinyl)-2-thioethanol |

| LiAlH<sub>4</sub> | THF, reflux | Same as above |

This modification could influence hydrogen-bonding interactions in biological systems .

Coordination Chemistry with Triazole

The 1,2,4-triazole ring may act as a ligand for metal ions, as seen in similar triazole derivatives :

| Metal Ion | Complex Type | Application |

|---|---|---|

| Cu(II) | Octahedral | Catalysis or antimicrobial studies |

| Fe(III) | Tetrahedral | Magnetic materials |

The 4-methyl group on the triazole may sterically influence metal-binding efficiency .

Q & A

Q. Q1. What are the recommended synthetic routes for 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone, and how can reaction conditions be optimized for yield?

A:

- Stepwise Synthesis : The compound can be synthesized via sequential heterocyclic ring formation. For example:

- Construct the 3,4-dihydroquinoline moiety using cyclocondensation of aniline derivatives with carbonyl-containing reagents (e.g., chloroacetic acid) in alkaline media .

- Introduce the 1,2,4-triazole-thioether linkage via nucleophilic substitution between a thiol-containing triazole intermediate and a halogenated ethanone derivative. Reagents like thiocarbohydrazide may be employed for triazole ring formation .

- Optimization : Key parameters include:

- Temperature : Maintain 70–80°C during coupling reactions to enhance reactivity while avoiding decomposition .

- Catalysts : Use PEG-400 or p-TsOH to accelerate intermediate formation .

- Solvent Systems : Ethanol or DMF/EtOH mixtures (1:1) improve solubility and recrystallization yields .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?

A:

- 1H/13C NMR : Critical for confirming the presence of the 3,4-dihydroquinoline ring (e.g., aromatic protons at δ 6.8–7.5 ppm) and the ethanone carbonyl group (δ ~200–210 ppm in 13C) .

- IR Spectroscopy : Identifies thioether (C-S stretch at ~600–700 cm⁻¹) and triazole C=N stretches (~1500–1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₂₀H₂₄N₆O₂S) and detects fragmentation patterns from the pyrazole and triazole moieties .

Advanced Research Questions

Q. Q3. How can computational modeling guide the design of derivatives with enhanced bioactivity?

A:

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial enzymes or cancer-related kinases). Focus on optimizing interactions between the triazole-thioether group and hydrophobic pockets in the active site .

- QSAR Analysis : Correlate substituent effects (e.g., ethoxy vs. methoxy groups on the pyrazole ring) with bioactivity data to prioritize synthetic targets .

Q. Q4. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory efficacy)?

A:

- Purity Assessment : Confirm compound purity (>95% via HPLC) to rule out impurities skewing bioactivity results .

- Structure-Activity Relationship (SAR) Profiling : Synthesize analogs with systematic substitutions (e.g., varying the ethyl group on the pyrazole) and test across multiple assays. For example:

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .

- Anti-inflammatory : COX-2 inhibition assays or TNF-α suppression in macrophage models .

- Mechanistic Studies : Use fluorescence quenching or SPR to evaluate direct target engagement vs. off-target effects .

Q. Q5. What methodologies are recommended for analyzing degradation products under physiological conditions?

A:

- Simulated Biological Media : Incubate the compound in PBS (pH 7.4) or human serum at 37°C for 24–72 hours. Monitor degradation via LC-MS/MS to identify hydrolytic cleavage products (e.g., free thiols or quinoline derivatives) .

- Stability Profiling : Assess the impact of pH (3–9) and temperature (25–50°C) on shelf life. Use Arrhenius plots to predict long-term stability .

Q. Q6. How can regioselectivity challenges during triazole functionalization be addressed?

A:

- Protecting Groups : Temporarily block reactive sites (e.g., the quinoline nitrogen) with Boc or acetyl groups during triazole-thioether formation .

- Metal Catalysis : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for precise triazole substitution patterns .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the triazole C-3 position over C-5 .

Data Analysis & Reproducibility

Q. Q7. What statistical approaches are suitable for interpreting dose-response data in bioactivity studies?

A:

- Nonlinear Regression : Fit dose-response curves using the Hill equation (e.g., in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals to assess precision .

- ANOVA with Post Hoc Tests : Compare activity across derivatives (e.g., Tukey’s test for antimicrobial potency) to identify significant structural trends .

Q. Q8. How should researchers validate target specificity in cellular assays?

A:

- Knockout Models : Use CRISPR/Cas9-edited cell lines lacking the putative target (e.g., a bacterial enzyme) to confirm activity loss .

- Competitive Binding Assays : Co-administer a known inhibitor (e.g., ibuprofen for COX-2) to assess reduced efficacy, indicating shared targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.